

Potential off-target effects of J-104129

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Compound of Interest		
Compound Name:	J-104129	
Cat. No.:	B10787851	Get Quote

Technical Support Center: J-104129

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **J-104129**.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **J-104129**?

J-104129 is a potent and selective antagonist of the muscarinic acetylcholine M3 receptor (M3R).[1][2] Its high affinity for the M3 receptor makes it a valuable tool for studying M3R-mediated signaling and for investigating its therapeutic potential in conditions such as obstructive airway disease.[1]

Q2: What are the known off-target effects of **J-104129**?

The primary known off-target interaction of **J-104129** is with the muscarinic acetylcholine M1 receptor (M1R). While it is highly selective for the M3 receptor over the M2 receptor, it exhibits a notable affinity for the M1 receptor. This cross-reactivity with the M1 receptor is the most likely source of on-target-related side effects. There is currently no publicly available data from broad panel screening (e.g., CEREP panel) to comprehensively rule out other potential off-target interactions.

Q3: What are the potential functional consequences of M1 receptor antagonism?



Antagonism of the M1 receptor can lead to various physiological effects, as M1 receptors are prevalent in the central nervous system (CNS) and exocrine glands. Potential consequences of M1 receptor blockade may include cognitive impairment, dry mouth, and blurred vision. Researchers should consider these potential effects when designing and interpreting experiments with **J-104129**.

Q4: How selective is J-104129 for the M3 receptor over other muscarinic receptor subtypes?

J-104129 displays a high degree of selectivity for the M3 receptor over the M2 receptor (approximately 117-fold).[1] However, its selectivity over the M1 receptor is significantly lower (approximately 4.5-fold).

Data Presentation

Table 1: Binding Affinities (Ki) of J-104129 for Human Muscarinic Receptors

Receptor Subtype	Ki (nM)	Selectivity Ratio (Ki M2/Ki M3)	Selectivity Ratio (Ki M1/Ki M3)
M1	19	-	4.5
M2	490	116.7	-
M3	4.2	-	-

Data sourced from Tocris Bioscience.

Experimental Protocols

Key Experiment: Radioligand Binding Assay for Determining Receptor Affinity (Ki)

This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound like **J-104129** for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials:



- Cell membranes expressing the target receptor (e.g., M1, M2, or M3)
- Radiolabeled ligand (e.g., [3H]-N-methylscopolamine)
- Unlabeled test compound (**J-104129**)
- Assay buffer
- Wash buffer
- · Glass fiber filters
- Scintillation fluid
- Scintillation counter
- · 96-well plates

Methodology:

- Membrane Preparation: Prepare cell membranes from cells overexpressing the receptor of interest.
- Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (J-104129).
- Incubation: Incubate the plates at a specific temperature for a set period to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound radioligand from the free radioligand.
- Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
- Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

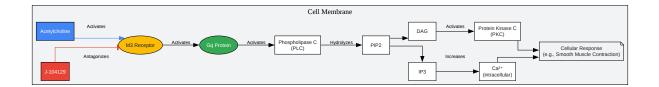


• Data Analysis:

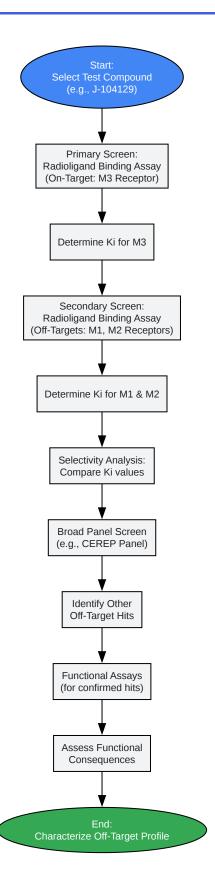
- Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)
 - Where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.

Mandatory Visualizations

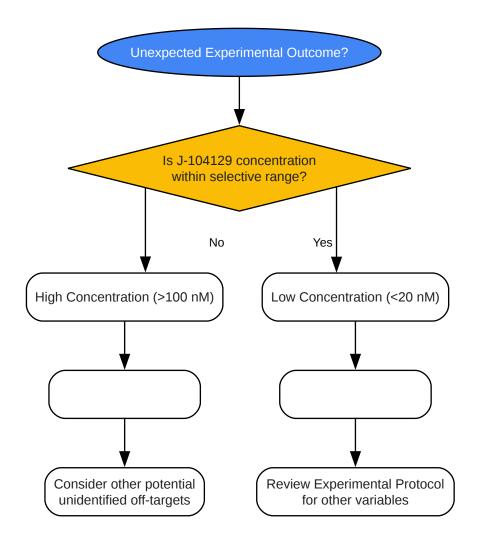












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References

- 1. J-104129, a novel muscarinic M3 receptor antagonist with high selectivity for M3 over M2 receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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